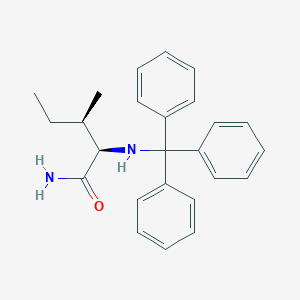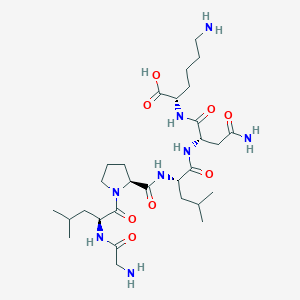
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine is a peptide compound composed of six amino acids: glycine, leucine, proline, leucine, asparagine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. The use of advanced purification techniques such as preparative HPLC ensures the production of high-purity peptides suitable for research and commercial applications.
化学反应分析
Types of Reactions
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Site-directed mutagenesis, chemical modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
科学研究应用
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine has several scientific research applications:
Biochemistry: It can be used as a model peptide for studying protein folding, stability, and interactions.
Pharmacology: The peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or as a targeting moiety for drug delivery systems.
Materials Science: It can be utilized in the design of peptide-based materials with specific properties, such as hydrogels or nanomaterials.
作用机制
The mechanism of action of Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine depends on its specific application. In a biological context, the peptide may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective effects.
Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties.
Uniqueness
Glycyl-L-leucyl-L-prolyl-L-leucyl-L-asparaginyl-L-lysine is unique due to its specific sequence and the combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it suitable for specialized applications in research and industry.
属性
CAS 编号 |
674335-71-8 |
|---|---|
分子式 |
C29H52N8O8 |
分子量 |
640.8 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C29H52N8O8/c1-16(2)12-19(25(40)35-20(14-23(32)38)26(41)34-18(29(44)45)8-5-6-10-30)36-27(42)22-9-7-11-37(22)28(43)21(13-17(3)4)33-24(39)15-31/h16-22H,5-15,30-31H2,1-4H3,(H2,32,38)(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1 |
InChI 键 |
VHOKKSLCIHPRIE-YFNVTMOMSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
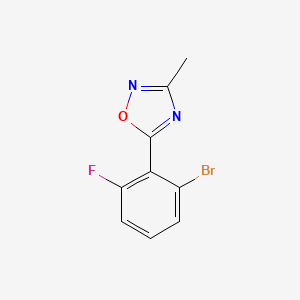
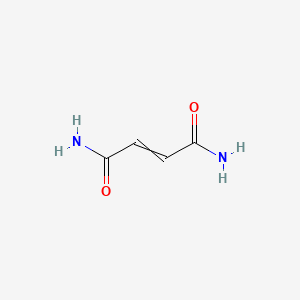


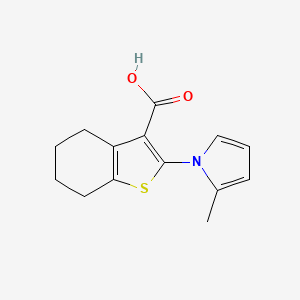

![[(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]acetic acid](/img/structure/B12520299.png)

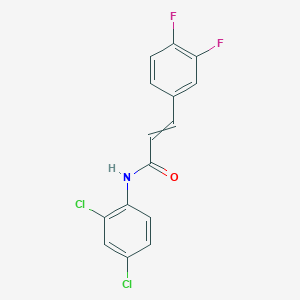
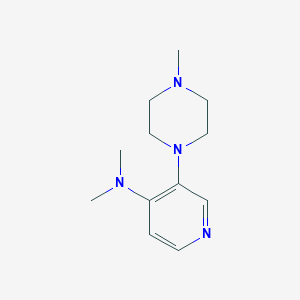
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)
